molecular formula C8H6N4O B13489255 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13489255
M. Wt: 174.16 g/mol
InChI Key: CJXLOUIKYYQOKX-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:

    Formation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Formylation: The resulting triazole is then subjected to formylation to introduce the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The compound’s ability to interact with multiple targets makes it a versatile tool in chemical biology and drug discovery.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(Pyridin-3-yl)-1H-1,2,3-triazole-5-carbaldehyde

Uniqueness: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group on the triazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

1-pyridin-3-yltriazole-4-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-6-7-5-12(11-10-7)8-2-1-3-9-4-8/h1-6H

InChI Key

CJXLOUIKYYQOKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)C=O

Origin of Product

United States

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